3-(4-(Benzyloxy)phenyl)propan-1-ol

Fragment-Based Drug Discovery Soluble Epoxide Hydrolase Inflammation

3-(4-(Benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7) is an aromatic primary alcohol featuring a benzyloxy-protected phenol moiety linked via a three-carbon chain to a terminal hydroxyl group. Its molecular formula is C16H18O2 with a molecular weight of 242.31 g/mol.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 61440-45-7
Cat. No. B1272088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Benzyloxy)phenyl)propan-1-ol
CAS61440-45-7
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO
InChIInChI=1S/C16H18O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2
InChIKeyFZALPKMIIYFLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7): A Validated sEH Fragment Hit with Co-Crystal Structural Data


3-(4-(Benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7) is an aromatic primary alcohol featuring a benzyloxy-protected phenol moiety linked via a three-carbon chain to a terminal hydroxyl group . Its molecular formula is C16H18O2 with a molecular weight of 242.31 g/mol [1]. This compound has been validated as a fragment hit in crystallographic fragment screening against soluble epoxide hydrolase (sEH), with a co-crystal structure deposited in the Protein Data Bank (PDB ID: 4Y2T) [2]. This structural validation, combined with its defined physicochemical properties, establishes it as a tangible and mechanistically-characterized starting point for fragment-based drug discovery (FBDD) and medicinal chemistry optimization, differentiating it from uncharacterized or structurally similar analogs lacking this level of experimental validation [2].

Why 3-(4-(Benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7) Cannot Be Substituted with In-Class Analogs


The 3-(4-(benzyloxy)phenyl)propan-1-ol scaffold possesses a unique combination of functional groups and chain length that directly influences its binding mode and physicochemical properties, precluding simple substitution with close analogs. The co-crystal structure (PDB: 4Y2T) reveals specific interactions between its terminal hydroxyl group and the sEH catalytic triad (Asp335, Tyr383, Tyr466) [1]. Analogs such as the propanoic acid derivative (CAS 27647-85-2) or the phenethyl alcohol (CAS 61439-59-6) exhibit altered hydrogen-bonding capacity and lipophilicity due to differences in terminal functional group and chain length, respectively [REFS-2, REFS-3]. These structural variations translate to quantifiable differences in molecular weight, logP, and, critically, biological activity, as demonstrated by the 1500-fold potency difference observed upon optimization of this specific fragment [1]. Therefore, procurement based solely on the benzyloxyphenyl core without considering the precise propanol chain is scientifically unjustified and will yield non-equivalent research outcomes.

Quantitative Differentiation of 3-(4-(Benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7) Against Key Analogs


sEH Inhibitory Activity: Fragment Hit vs. Optimized Lead Compound

3-(4-(Benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7) was identified as a fragment hit in a crystallographic screen against soluble epoxide hydrolase (sEH). Its weak but specific binding served as a starting point for optimization [1]. The optimized compound, 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol, exhibits a >1500-fold improvement in inhibitory potency, underscoring the critical role of the initial fragment's binding mode [1].

Fragment-Based Drug Discovery Soluble Epoxide Hydrolase Inflammation

Molecular Weight and Lipophilicity: Differentiating Propanol from Acid and Phenethyl Analogs

The specific chain length and terminal hydroxyl group of 3-(4-(benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7) confer distinct physicochemical properties compared to its closest analogs, the propanoic acid and phenethyl alcohol derivatives [REFS-1, REFS-2]. These differences in molecular weight and calculated logP directly impact solubility, permeability, and synthetic tractability in medicinal chemistry campaigns [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Utility: Propanol Chain as a Versatile Handle for Derivatization

The primary alcohol group in 3-(4-(benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7) provides a versatile synthetic handle for further functionalization, distinguishing it from the corresponding acid or aldehyde analogs . The alcohol can be readily converted into a wide array of functional groups (e.g., halides, tosylates, esters, ethers, amines) enabling systematic exploration of chemical space in structure-activity relationship (SAR) studies [1].

Organic Synthesis Building Block Fragment Elaboration

Optimal Research and Industrial Applications for 3-(4-(Benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Soluble Epoxide Hydrolase (sEH)

3-(4-(Benzyloxy)phenyl)propan-1-ol serves as a validated, low-molecular-weight fragment hit for sEH, with a confirmed binding mode elucidated by X-ray crystallography (PDB: 4Y2T) [1]. Its weak affinity (IC50 = 800 μM) makes it an ideal starting point for fragment growing, linking, or merging strategies, where the goal is to improve potency while maintaining ligand efficiency [1]. The co-crystal structure provides a precise blueprint for rational, structure-based design of novel sEH inhibitors for inflammatory and cardiovascular diseases [1].

Synthesis of Diverse Chemical Libraries for SAR Exploration

The primary alcohol functionality of CAS 61440-45-7 is a versatile synthetic handle, enabling facile conversion to a wide range of derivatives (e.g., halides, amines, esters, ethers) . This makes the compound an excellent core scaffold for generating focused libraries to probe structure-activity relationships (SAR) in various biological targets, including but not limited to sEH [1]. Its distinct physicochemical profile (MW = 242.31, cLogP = 3.2) positions it favorably for lead optimization, offering a balance of lipophilicity and synthetic accessibility .

Biophysical and Structural Biology Studies Requiring a Defined Binding Mode

The availability of a high-resolution co-crystal structure (PDB: 4Y2T) makes CAS 61440-45-7 an invaluable tool for biophysical and structural biology research [1]. It can be used as a reference ligand in competition assays (e.g., SPR, ITC, NMR) to characterize the binding of novel sEH inhibitors. Furthermore, its well-defined binding mode allows for computational studies, such as molecular dynamics simulations and free energy perturbation (FEP) calculations, to predict the binding affinity of designed analogs before synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(Benzyloxy)phenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.